molecular formula C35H46N12O10 B12606287 Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine CAS No. 649572-20-3

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine

Cat. No.: B12606287
CAS No.: 649572-20-3
M. Wt: 794.8 g/mol
InChI Key: MYENWHFOKZYGCT-CQJMVLFOSA-N
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Description

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide includes glycine, tryptophan, glutamine, proline, and histidine, each contributing unique properties to the overall structure and function of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, often protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. Additionally, advancements in peptide synthesis technologies, such as microwave-assisted SPPS, can further enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like carbodiimides or succinimidyl esters facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, the tryptophan residue may interact with serotonin receptors, influencing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamic acid (GPE): A neuroprotective tripeptide with similar amino acid composition.

    Glycylglycylglycyl-L-tryptophyl-L-tryptophyl-L-glutaminyl-L-prolyl-L-tyrosyl-L-seryl-L-valyl-L-glutaminyl: Another peptide with a similar sequence but different functional properties.

Uniqueness

Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical and biophysical properties

Properties

CAS No.

649572-20-3

Molecular Formula

C35H46N12O10

Molecular Weight

794.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C35H46N12O10/c36-12-28(49)40-15-29(50)41-16-30(51)45-24(10-19-13-39-22-5-2-1-4-21(19)22)32(53)42-17-31(52)44-23(7-8-27(37)48)34(55)47-9-3-6-26(47)33(54)46-25(35(56)57)11-20-14-38-18-43-20/h1-2,4-5,13-14,18,23-26,39H,3,6-12,15-17,36H2,(H2,37,48)(H,38,43)(H,40,49)(H,41,50)(H,42,53)(H,44,52)(H,45,51)(H,46,54)(H,56,57)/t23-,24-,25-,26-/m0/s1

InChI Key

MYENWHFOKZYGCT-CQJMVLFOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O

Origin of Product

United States

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